(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone
Description
(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone is a silicon-containing methanone derivative characterized by a diethoxy(methyl)silylpropoxy group attached to a hydroxyphenyl ring and a phenyl ketone moiety. This compound’s unique structure combines hydrolytically sensitive silyl ether linkages with aromatic ketone functionality, making it relevant for applications in organic synthesis, material science, and pharmaceutical intermediates. The diethoxy(methyl)silyl group enhances hydrophobicity and may influence hydrolytic stability compared to purely organic analogs .
Properties
IUPAC Name |
[4-[3-[diethoxy(methyl)silyl]propoxy]-2-hydroxyphenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5Si/c1-4-25-27(3,26-5-2)15-9-14-24-18-12-13-19(20(22)16-18)21(23)17-10-7-6-8-11-17/h6-8,10-13,16,22H,4-5,9,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULNECDCPKHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
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Synthesis of 4-Allyloxy-2-hydroxybenzophenone :
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Hydrosilylation with Methyldiethoxysilane :
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The allyl ether undergoes hydrosilylation using methyldiethoxysilane [(EtO)₂MeSiH] in the presence of a platinum catalyst (e.g., Karstedt’s catalyst, 50–100 ppm Pt) in toluene at 60–80°C.
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Reaction Time : 4–6 hours.
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Key Advantage : Direct introduction of the silylpropoxy group with high regioselectivity.
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Optimization Data
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 50 ppm Pt | 78% |
| 100 ppm Pt | 92% | |
| Solvent | Toluene | Optimal |
| Temperature | 70°C | Max conversion |
Purification
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Column chromatography (SiO₂, hexane/ethyl acetate 8:2) isolates the product as a viscous oil.
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Purity : >95% (¹H NMR).
Method 2: Nucleophilic Substitution with Silyl Chloride
Reaction Scheme
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Protection of 2-Hydroxy Group :
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Alkylation with 3-Chloropropyldiethoxymethylsilane :
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Deprotection of 2-Methoxy Group :
Challenges
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Moisture sensitivity of silyl chloride necessitates anhydrous conditions.
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Steric hindrance may reduce alkylation efficiency.
Spectroscopic Validation
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¹H NMR (CDCl₃) : δ 7.8–7.4 (m, aromatic H), 3.8 (q, Si-OCH₂CH₃), 1.2 (t, Si-OCH₂CH₃), 0.5 (s, Si-CH₃).
Comparative Analysis
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of this compound is as a photoinitiator in cationic polymerization processes. Photoinitiators are crucial in the curing of coatings and inks, enabling the transformation from liquid to solid upon exposure to UV light. The compound's ability to generate free radicals upon UV irradiation makes it suitable for use in various polymer formulations.
Case Study: UV-Curable Coatings
Research indicates that incorporating this compound into UV-curable coatings significantly enhances the mechanical properties and adhesion strength of the final product. A study demonstrated that coatings containing this photoinitiator exhibited improved scratch resistance and durability compared to traditional formulations .
UV Blocking Agents
The compound also serves as an effective UV blocking agent in optically clear coatings. Its ability to absorb UV radiation from 210 to 420 nm makes it valuable for applications in protective films and glass coatings.
Case Study: Bird-Deterrent Glass Coatings
In a project aimed at reducing bird collisions with glass structures, this compound was integrated into a coating formulation. The resulting product not only provided UV protection but also enhanced visibility for birds without compromising the aesthetic qualities of the glass .
Silane Coupling Agents
Due to its silane functionality, the compound acts as a coupling agent that improves adhesion between organic polymers and inorganic materials such as glass and metals. This property is particularly beneficial in composite materials where strong interfacial bonding is required.
Case Study: Composite Materials
A study on fiber-reinforced composites showed that adding this silane-modified ketone improved the mechanical properties of the composites, leading to higher tensile strength and better moisture resistance compared to composites without the coupling agent .
Mechanism of Action
The mechanism of action of (4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The silyl ether group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets. The hydroxyphenyl and phenylmethanone groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Hydrophobicity and Stability
The diethoxy(methyl)silyl group in the target compound distinguishes it from analogs with purely organic substituents. For example:
- 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}-2-hydroxypropoxy)phenylmethanone (): This compound replaces the silyl group with a sulfonyl-piperazinyl moiety. However, the piperazinyl group introduces pH-dependent ionization, affecting bioavailability .
- [2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone (): The hydroxypropoxy chain here improves water solubility due to the hydroxyl group, contrasting with the silylpropoxy group’s hydrolytic instability. The thienyl ketone moiety may confer distinct electronic properties compared to phenyl ketones .
Functional Group Impact on Reactivity
The hydroxyphenyl ketone core is common across analogs, but substituents dictate reactivity:
- Methanone Derivatives with Halogenated Substituents: Compounds like [3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone () feature trifluoromethyl and thienopyridine groups. The electron-withdrawing CF₃ group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to the silylpropoxy analog .
- Iloperidone Metabolites (): Metabolites such as 1-[4-(3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy)-2-hydroxyphenyl]ethanone share the hydroxyphenyl ketone motif. The fluoro-benzisoxazole group enhances metabolic stability compared to the hydrolytically labile silyl group in the target compound .
Key Research Findings
- Hydrolytic Behavior : Silyl ethers (as in the target compound) undergo slower hydrolysis under acidic conditions compared to acetals or ketals (e.g., ) .
- Toxicity Profiles: Methanone derivatives with aminoalkoxy groups (e.g., ) exhibit higher acute toxicity than silicon-containing analogs, as seen in safety data sheets .
- Regulatory Status: Silicon-based methanones are less regulated than halogenated variants (e.g., ), which are subject to significant new use restrictions .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Phenolic group : Contributes to antioxidant properties.
- Silyl ether : May enhance solubility and stability.
- Methanone (ketone) : Potentially involved in various biochemical interactions.
The molecular formula for this compound is , with a molecular weight of approximately 341.49 g/mol.
Antioxidant Activity
Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in this compound suggests it may scavenge free radicals effectively. A study evaluating various phenolic compounds demonstrated that similar structures could inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
Anticancer Potential
Preliminary studies have suggested that derivatives of ketones, particularly those with phenolic components, display anticancer activity. For instance, benzamide derivatives have been shown to modulate pathways involved in cancer cell proliferation and apoptosis . The specific compound under review may interact with key enzymes or receptors involved in tumor growth, warranting further investigation through in vitro and in vivo studies.
Anti-inflammatory Effects
Compounds featuring hydroxyl groups are often linked to anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies on related compounds have shown promise in reducing inflammation markers in animal models . This aspect could be particularly relevant for conditions such as arthritis or other inflammatory diseases.
Study 1: Antioxidant Efficacy
In a controlled experiment, the antioxidant capacity of the compound was assessed against standard antioxidants like ascorbic acid. The results indicated a significant reduction in oxidative stress markers (measured by malondialdehyde levels) when treated with the compound compared to controls, highlighting its potential as a natural antioxidant agent.
Study 2: Cytotoxicity Against Cancer Cell Lines
A series of cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, indicating moderate activity against these cells. Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity .
Table 1: Summary of Biological Activities
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Mitochondrial pathway activation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis likely involves multi-step organic reactions, such as silylation of a hydroxyl group followed by coupling with a benzophenone core. For example, highlights the use of click chemistry for trifunctional benzophenone derivatives, suggesting that copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be adapted for propoxy-silyl linkages. Reaction temperature, solvent polarity, and catalyst loading are critical: higher temperatures may accelerate silylation but risk side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity validation by HPLC (>95%) as noted in .
Q. How should researchers characterize the compound’s structure and confirm functional group integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to identify protons adjacent to the silyl group (δ ~0.5–1.5 ppm for Si-CH) and aromatic protons (δ ~6.5–8.0 ppm). and provide precedents for benzophenone structural analysis.
- FT-IR : Confirm the presence of Si-O-C (1050–1100 cm) and hydroxyl groups (broad peak ~3200–3500 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight, as demonstrated in for similar methanone derivatives.
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The silyl ether group is sensitive to hydrolysis. Store the compound under inert atmosphere (argon or nitrogen) at −20°C in anhydrous solvents (e.g., THF or DCM), as recommended in and . Monitor degradation via TLC or HPLC monthly.
Advanced Research Questions
Q. How can this compound be utilized as a multifunctional building block in chemical probe design?
- Methodological Answer : The silyl-propoxy chain provides a handle for further functionalization (e.g., photo-crosslinking via UV irradiation of the benzophenone moiety, as in and ). The hydroxyl group enables conjugation to biomolecules (e.g., peptides) using carbodiimide coupling (EDC/NHS). For example, describes fluorogenic labeling of collagen using benzophenone derivatives, suggesting applications in tracking protein interactions.
Q. What experimental strategies mitigate contradictions in reactivity data arising from varying synthetic protocols?
- Methodological Answer : Discrepancies in reactivity (e.g., incomplete silylation) may stem from residual moisture or competing nucleophiles. Implement rigorous drying of solvents (molecular sieves) and reagents. Use kinetic studies (e.g., in situ IR monitoring) to optimize reaction timelines. Cross-validate results with independent techniques (e.g., Si NMR for silyl group integrity, as referenced in for analogous structures).
Q. How can researchers address limitations in experimental design when applying this compound to complex biological systems?
- Methodological Answer : emphasizes sample degradation during prolonged experiments. For biological assays, pre-test compound stability in the target matrix (e.g., cell culture media) using LC-MS. Use cooling systems (4°C) to slow degradation, and include time-matched controls. For fluorescence-based assays (e.g., ), validate signal specificity with knockout models or competitive inhibitors.
Q. What advanced analytical techniques resolve spectral overlaps in structurally similar byproducts?
- Methodological Answer : For complex mixtures, employ 2D NMR (e.g., COSY, HSQC) to distinguish overlapping peaks. and highlight the utility of X-ray crystallography for unambiguous structural confirmation. Alternatively, hyphenated techniques like LC-NMR/MS can isolate and characterize minor impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
